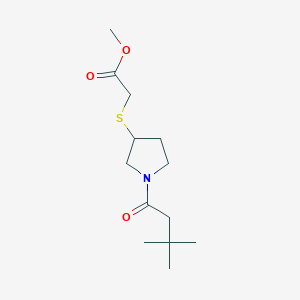
Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring, a thioacetate group, and a 3,3-dimethylbutanoyl moiety, making it a versatile molecule for research and industrial purposes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-dimethylbutanoic acid and pyrrolidin-3-yl mercaptan .
Reaction Steps: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) , followed by reaction with pyrrolidin-3-yl mercaptan to form the thioester intermediate.
Methylation: The thioester is then methylated using methyl iodide to yield the final product.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .
Reduction: The pyrrolidinyl ring can undergo reduction using reducing agents like lithium aluminum hydride (LiAlH4) .
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA, and various organic solvents.
Reduction: LiAlH4, ether solvents.
Substitution: Nucleophiles such as amines, alcohols, and various solvents.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrrolidinyl derivatives.
Substitution Products: Various substituted thioacetates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving thiol groups. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with thiol groups in biological systems. It can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The molecular targets and pathways involved include enzymes and receptors that are crucial in various biological processes.
Comparison with Similar Compounds
Methyl 2-((1-(butanoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but lacks the 3,3-dimethyl group.
Methyl 2-((1-(valeroyl)pyrrolidin-3-yl)thio)acetate: Similar thioacetate group but different acyl group.
Uniqueness: The presence of the 3,3-dimethyl group in Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate provides enhanced steric hindrance and stability compared to its analogs, making it a unique compound with distinct properties and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 2-[1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-13(2,3)7-11(15)14-6-5-10(8-14)18-9-12(16)17-4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWATWEJVSNLXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
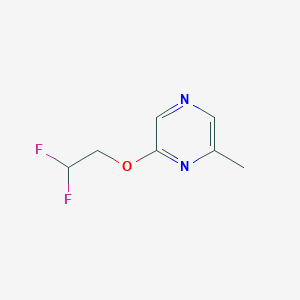
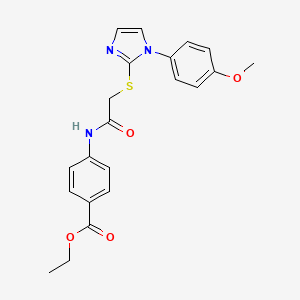
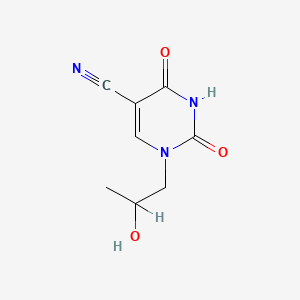
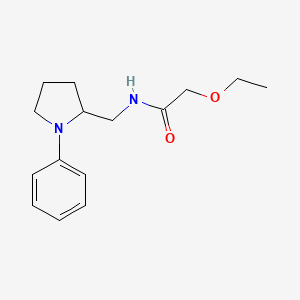
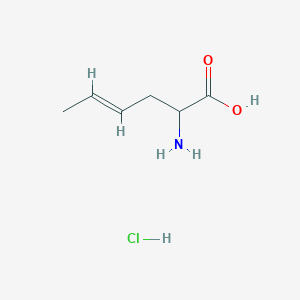
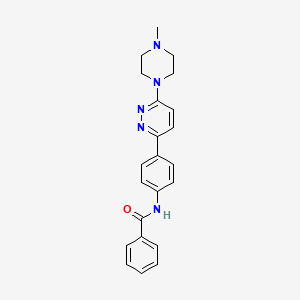
![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]propanamide](/img/structure/B2948162.png)
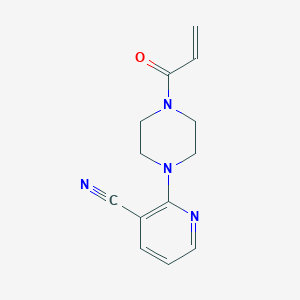
![4-(morpholin-4-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2948164.png)
![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2948168.png)
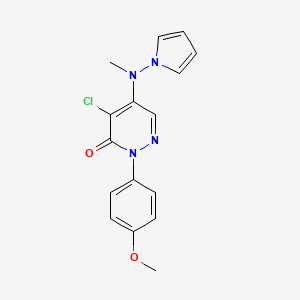
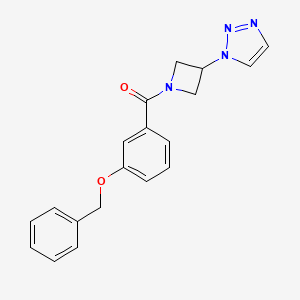
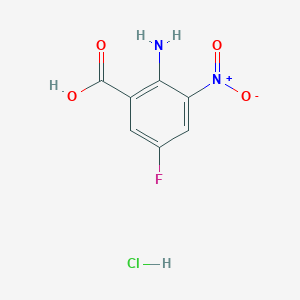
![n-{2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2948173.png)
